molecular formula C32H40BrN5O5 B1667881 Bromocriptine CAS No. 25614-03-3

Bromocriptine

Cat. No. B1667881
CAS RN: 25614-03-3
M. Wt: 654.6 g/mol
InChI Key: OZVBMTJYIDMWIL-AYFBDAFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromocriptine is an ergoline derivative and dopamine agonist that is used in the treatment of pituitary tumors, Parkinson’s disease, hyperprolactinemia, neuroleptic malignant syndrome, and, as an adjunct, type 2 diabetes . It belongs to the group of medicines known as ergot alkaloids and blocks the release of a hormone called prolactin from the pituitary gland . Prolactin affects the menstrual cycle and milk production .


Molecular Structure Analysis

Bromocriptine has an indole ring, which is the fluorophore, and it also contains a tertiary amine on the piperidine moiety . Its molecular formula is C32H40BrN5O5 .


Chemical Reactions Analysis

Bromocriptine has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . The bromocriptine fluorescence intensity has been greatly enhanced by about 15 fold by employing a micellar system .

Scientific Research Applications

Diabetes Management

Bromocriptine is notable for its application in the management of type 2 diabetes mellitus (T2DM). A quick release (QR) formulation of bromocriptine has shown promise in resetting circadian rhythms of hypothalamic dopamine and serotonin, thereby improving insulin resistance and other metabolic abnormalities. Clinical studies indicate that QR-bromocriptine can significantly lower glycated haemoglobin levels, either as monotherapy or in combination with other antidiabetes medications (Holt, Barnett, & Bailey, 2010). Furthermore, bromocriptine has been found to reduce fasting and postmeal plasma free fatty acid and triglyceride levels, contributing to its beneficial effects on cardiovascular disease in diabetic patients (DeFronzo, 2011).

Cancer Therapy

Bromocriptine has been investigated for its potential in cancer therapy. It demonstrates cytotoxic effects towards various cancer cell lines, including drug-sensitive and multidrug-resistant leukemic cells. This suggests its potential in inhibiting drug-resistant tumors in a hormone-independent manner, presenting a new avenue for cancer chemotherapy (Seo, Sugimoto, Greten, & Efferth, 2018).

Rheumatic and Autoimmune Diseases

Bromocriptine shows promise in treating rheumatic and autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriatic arthritis. Clinical trials have indicated its efficacy in reducing symptoms and improving health assessment indices in these conditions. This suggests its role as a nonstandard or adjunctive therapy in the treatment of these diseases (McMurray, 2001).

Neurological and Psychiatric Disorders

Bromocriptine has been used to enhance cognitive and linguistic skills in patients with non-fluent aphasia post-cerebrovascular accident. It has shown improvements in verbal output when combined with speech and language therapy, suggesting its utility in neurological rehabilitation (Galling, Goorah, Berthier, & Sage, 2014). Additionally, it has been effective in treating Parkinson's disease and improving spatial memory in human volunteers, demonstrating its influence on the dopaminergic reward system and behavior (Mehta, Swainson, Ogilvie, Sahakian, & Robbins, 2001).

Cardiovascular Health

Bromocriptine has shown efficacy in reducing cardiovascular complications associated with metabolic syndrome. It helps in lowering blood pressure and improving vascular reactivity, which are critical factors in the management of type-2 diabetes mellitus and its associated cardiovascular risks (Nade, Kawale, Todmal, & Tajanpure, 2012).

Safety And Hazards

Bromocriptine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to avoid ingestion and inhalation, prolonged or repeated exposure, and ensure adequate ventilation . In case of accidental release, personal protective equipment should be used, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBMTJYIDMWIL-AYFBDAFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22260-51-1 (mesylate (salt))
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022687
Record name Bromocriptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.58e-02 g/L
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bromocriptine

CAS RN

25614-03-3
Record name (+)-Bromocriptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25614-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromocriptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocriptine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOCRIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-218
Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromocriptine
Reactant of Route 2
Reactant of Route 2
Bromocriptine
Reactant of Route 3
Reactant of Route 3
Bromocriptine
Reactant of Route 4
Bromocriptine
Reactant of Route 5
Reactant of Route 5
Bromocriptine
Reactant of Route 6
Bromocriptine

Citations

For This Compound
94,600
Citations
RIG Holt, AH Barnett, CJ Bailey - Diabetes, Obesity and …, 2010 - Wiley Online Library
Bromocriptine is an ergot alkaloid dopamine D 2 receptor … (QR) formulation of bromocriptine appears to act centrally to reset … Phase II and III clinical studies show that QR‐bromocriptine …
Number of citations: 125 dom-pubs.onlinelibrary.wiley.com
D Parkes - New England Journal of Medicine, 1979 - Mass Medical Soc
BROMOCRIPTINE (2-bromo-alpha-ergocryptine, Parlodel) (Fig. 1), an ergot derivative with dopamine receptor agonist actions that lowers prolactin levels in the blood, 1 2 3 4 5 was …
Number of citations: 162 www.nejm.org
H Pijl, S Ohashi, M Matsuda, Y Miyazaki… - Diabetes …, 2000 - Am Diabetes Assoc
… We studied the effect of a quick-release bromocriptine formulation on glucose … in either the bromocriptine- or placebo-treated group. During the second insulin clamp step, bromocriptine …
Number of citations: 325 diabetesjournals.org
MLEE VANCE, WS EVANS… - Annals of Internal …, 1984 - acpjournals.org
… Bromocriptine is extremely effective in suppressing prolactin … When bromocriptine is added to a regimen of levodopa or … Withdrawal of bromocriptine therapy is associated in most …
Number of citations: 318 www.acpjournals.org
A Lieberman, M Kupersmith, E Estey… - New England Journal …, 1976 - Mass Medical Soc
… carbidopa was completely replaced by bromocriptine (mean dose, 70 mg… Bromocriptine appears to be a major new agent in … bromocriptine in patients no longer responding to levodopa. …
Number of citations: 176 www.nejm.org
DB Calne, PF Teychenne, LE Claveria, R Eastman… - Br med J, 1974 - bmj.com
… The scatter of differences between bromocriptine and … is, a therapeutic action of bromocriptine. One patient who failed to … extent of therapeutic activity of bromocriptine to the severity of …
Number of citations: 405 www.bmj.com
I Pellegrini, R Rasolonjanahary, G Gunz… - The Journal of …, 1989 - academic.oup.com
Bromocriptine therapy normalizes PRL secretion in most, but not all, patients with prolactinomas. This study was undertaken to determine the mechanism(s) responsible for …
Number of citations: 317 academic.oup.com
E Nagy, I Berczi, GE Wren, SL Asa, K Kovacs - Immunopharmacology, 1983 - Elsevier
… Abstract: Treatment of rats with the dopaminergic ergot alkaloid bromocriptine (BRC) inhibited the following … Here, we report the effect of bromocriptine on various immune reactions. …
Number of citations: 310 www.sciencedirect.com
I Turkalj, P Braun, P Krupp - Jama, 1982 - jamanetwork.com
Information was collected on the outcome of 1,410 pregnancies in 1,335 women to whom bromocriptine mesylate (Parlodel) had been given, primarily in the early weeks of pregnancy. …
Number of citations: 227 jamanetwork.com
P Krupp, C Monka - Klinische Wochenschrift, 1987 - Springer
… had been exposed to Bromocriptine in utero. … Bromocriptine during some stage of gestation, and follow-up examinations for 988 infants. The results show that the use of Bromocriptine in …
Number of citations: 171 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.